N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide
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Overview
Description
3’,5’-TIPS-N-Ac-Adenosine is a nucleoside derivative and an analog of adenosine. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . This compound is characterized by the presence of triisopropylsilyl (TIPS) groups and an acetyl group, which provide protection to the nucleoside.
Preparation Methods
The synthesis of 3’,5’-TIPS-N-Ac-Adenosine involves the protection of the hydroxyl groups of adenosine with triisopropylsilyl (TIPS) groups and the acetylation of the amino group. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: Adenosine is treated with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole to protect the 3’ and 5’ hydroxyl groups.
Acetylation of Amino Group: The protected nucleoside is then reacted with acetic anhydride in the presence of a base to acetylate the amino group
Chemical Reactions Analysis
3’,5’-TIPS-N-Ac-Adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups or the acetylated amino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as imidazole, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’,5’-TIPS-N-Ac-Adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, including DNA damage and repair mechanisms.
Medicine: Research focuses on its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: While not widely used in industrial applications, it serves as a valuable tool in pharmaceutical research and development
Mechanism of Action
The mechanism of action of 3’,5’-TIPS-N-Ac-Adenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound acts as an agonist or antagonist at these receptors, influencing signaling pathways such as the cyclic AMP (cAMP) pathway, phospholipase C, and mitogen-activated protein kinases (MAPKs). These interactions lead to effects on smooth muscle relaxation, inhibition of cancer cell growth, and modulation of immune responses .
Comparison with Similar Compounds
3’,5’-TIPS-N-Ac-Adenosine is unique due to its specific protective groups and acetylation, which differentiate it from other adenosine analogs. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific modifications and biological activities .
Properties
IUPAC Name |
N-[9-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOPXIJTCCZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N5O6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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